molecular formula C9H7Cl2F B3043909 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene CAS No. 951888-14-5

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene

Cat. No.: B3043909
CAS No.: 951888-14-5
M. Wt: 205.05 g/mol
InChI Key: LQACEUSXZKRYDK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a propene chain. The unique arrangement of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Reaction Scheme: [ \text{3-chloro-4-fluorobenzaldehyde} + \text{allyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: In biological research, the compound can be used as a probe to study the interactions of halogenated alkenes with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new therapeutic agents. Its halogenated structure may impart bioactivity that can be harnessed for medicinal purposes.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their structure and function. Additionally, the propene chain can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-chlorophenyl)-1-propene
  • 2-Chloro-3-(3-fluorophenyl)-1-propene
  • 2-Chloro-3-(3-chlorophenyl)-1-propene

Comparison

Compared to similar compounds, 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene exhibits unique properties due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can enhance the compound’s reactivity and stability, making it more versatile in chemical synthesis and research applications. The fluorine atom, in particular, can impart increased lipophilicity and metabolic stability, which are advantageous in medicinal chemistry.

Properties

IUPAC Name

2-chloro-4-(2-chloroprop-2-enyl)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQACEUSXZKRYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222157
Record name 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-14-5
Record name 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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